molecular formula C22H14Cl2N4O4 B2946033 2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903282-13-3

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2946033
CAS RN: 903282-13-3
M. Wt: 469.28
InChI Key: BSDIPDLPXDHLPK-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Photoluminescence and Optical Properties

Indolizine derivatives, such as those studied by Outlaw et al. (2016), have been noted for their unusual blue-shifted acid-responsive photoluminescence behavior. These compounds exhibit reversible pH-dependent optical properties characterized by a significant blue shift in fluorescence emission upon protonation. This property is particularly intriguing for developing pH-sensitive materials and sensors in biological and chemical research applications (Outlaw et al., 2016).

Potential Application to Tropical Diseases

The synthesis of isoxazoline indolizine amide compounds, as described by Zhang et al. (2014), highlights their potential application to tropical diseases. These compounds, synthesized through strategic derivatization of the indolizine core structure, demonstrate the versatility and potential of indolizine derivatives in medicinal chemistry, particularly for developing treatments for neglected tropical diseases (Zhang et al., 2014).

Antimicrobial and Antitumor Activity

Research on indolizine derivatives also extends to their antimicrobial and antitumor applications. Mahanthesha et al. (2022) synthesized a series of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, demonstrating significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. These findings suggest that modifications to the indolizine structure can yield compounds with promising therapeutic applications (Mahanthesha et al., 2022).

Material Science Applications

The synthesis and application of heterocyclic aryl monoazo organic compounds, including indolizine derivatives containing selenium, show potential in material science. These compounds have been applied to dyeing polyester fibers, offering insights into their use in developing novel dyes with specific properties, such as antimicrobial and antitumor activities, that could be beneficial for creating sterile or biologically active fabrics (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-15-8-7-13(11-16(15)24)26-22(30)18-17-6-1-2-9-27(17)20(19(18)25)21(29)12-4-3-5-14(10-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDIPDLPXDHLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

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